5-bromo-N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]naphthalene-1-carboxamide
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Overview
Description
5-BROMO-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, an ethoxyphenyl group, a benzotriazole moiety, and a naphthalene carboxamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole intermediate, followed by the introduction of the ethoxyphenyl group through electrophilic substitution reactions. The final step involves the coupling of the brominated naphthalene carboxamide with the benzotriazole intermediate under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-BROMO-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 5-BROMO-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-BROMO-N-(4-ETHOXYPHENYL)-2-FLUOROBENZAMIDE
- 5-BROMO-N-(2-ETHOXYPHENYL)NICOTINAMIDE
- (5-BROMO-2-CHLOROPHENYL)(4-ETHOXYPHENYL)METHANONE
Uniqueness
Compared to similar compounds, 5-BROMO-N-[2-(4-ETHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]NAPHTHALENE-1-CARBOXAMIDE stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H19BrN4O2 |
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Molecular Weight |
487.3 g/mol |
IUPAC Name |
5-bromo-N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H19BrN4O2/c1-2-32-18-12-10-17(11-13-18)30-28-23-14-9-16(15-24(23)29-30)27-25(31)21-7-3-6-20-19(21)5-4-8-22(20)26/h3-15H,2H2,1H3,(H,27,31) |
InChI Key |
FRCCUBNTTBYTBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC5=C4C=CC=C5Br |
Origin of Product |
United States |
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